2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes bromine, chlorine, and nitro functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.
Scientific Research Applications
2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Due to its potential biological activity, it is studied for its potential use in drug development.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar compounds include other heterocyclic compounds with bromine, chlorine, and nitro functional groups. These compounds often share similar chemical properties but can differ in their biological activity and reactivity. For example, compounds like 4,4’-dibromobenzophenone and 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine have similar structures but may exhibit different reactivity and biological effects .
Properties
CAS No. |
302914-08-5 |
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Molecular Formula |
C22H14BrCl2N3O3 |
Molecular Weight |
519.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H14BrCl2N3O3/c23-14-6-4-12(5-7-14)19-11-20-17-9-15(24)10-18(25)21(17)31-22(27(20)26-19)13-2-1-3-16(8-13)28(29)30/h1-10,20,22H,11H2 |
InChI Key |
XUBLYXQIPNKDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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